3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
The compound “4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline” is similar in structure . It has a molecular weight of 283.25 and is an oil at room temperature .
Molecular Structure Analysis
The optimized molecular structure of a similar compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, was obtained using the density functional theory (DFT) method with the B3LYP/6-311++G(d,p) basis set . This optimization procedure gives the minimum energy confirmation of the structure .
Chemical Reactions Analysis
Phenol derivatives, such as m-aryloxy phenols, have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Physical and Chemical Properties Analysis
The compound “4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline” has a molecular weight of 283.25 and is an oil at room temperature .
Scientific Research Applications
Synthesis and Reactions
Synthesis of Related Compounds : Compounds similar to 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate have been synthesized for various applications. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester through reactions with different compounds illustrates the diverse potential of similar structures (Pimenova et al., 2003).
Chromene Chromium Carbene Complexes : Studies on chromene chromium carbene complexes, which are integral to the synthesis of photochromic materials and biologically active natural products, demonstrate the compound's relevance in creating naphthopyran and naphthopyrandione units (Rawat et al., 2006).
Oxidative Cycloadditions : Research into oxidative cycloadditions involving phenols and electron-rich arenes, where compounds similar to this compound are used, contributes to the synthesis of pterocarpans and related structures (Mohr et al., 2009).
Chemical Reactions and Properties
- Pyrazole Ligands and Metal Complexes : The formation of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, using structures related to this compound, highlights its utility in coordination chemistry and potential applications in catalysis (Budzisz et al., 2004).
Applications in Material Science
- Photocatalysis and Organic Synthesis : The use of related compounds in photocatalysis, as demonstrated by studies on carboxylic acids in alkylations and annulations, showcases the compound's potential in the field of green chemistry and material science (Manley et al., 2012).
Biological Activity and Pharmacology
- Antibacterial Effects : Research into the antibacterial effects of derivatives of 4-hydroxy-chromen-2-one, which shares structural similarities with the compound , indicates potential applications in developing new antibacterial agents and understanding their mechanisms of action (Behrami & Dobroshi, 2019).
Safety and Hazards
Future Directions
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . This suggests that there is ongoing research in this area and potential for future developments.
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO6/c1-24(2)19(26)29-13-7-8-14-15(10-13)30-18(20(21,22)23)17(16(14)25)28-12-6-4-5-11(9-12)27-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKPOWLCTFZLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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